N-cyclooctyl-1-benzofuran-2-carboxamide
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Overview
Description
N-cyclooctyl-1-benzofuran-2-carboxamide is a compound that belongs to the benzofuran family, which is known for its diverse biological activities. Benzofuran derivatives are present in many biologically active natural products and have been explored for their potential in drug design due to their unique structural properties .
Preparation Methods
The synthesis of N-cyclooctyl-1-benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. One common synthetic route starts with benzofuran-2-carboxylic acid as the precursor. The process involves the following steps :
8-Aminoquinoline Installation: This step involves the installation of an 8-aminoquinoline directing group.
C–H Arylation: Palladium catalysis is used to introduce a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: A one-pot, two-step transamidation procedure is employed, which proceeds via the intermediate N-acyl-Boc-carbamates.
This synthetic strategy is highly efficient and modular, allowing for the generation of structurally diverse benzofuran derivatives .
Chemical Reactions Analysis
N-cyclooctyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclooctyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It has been explored for its potential antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
N-cyclooctyl-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Methoxsalen: Used against psoriasis and eczema.
Amiodarone and Dronedarone: Antiarrhythmic medications.
Vilazodone: An antidepressant.
What sets this compound apart is its unique cyclooctyl group, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-cyclooctyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(18-14-9-4-2-1-3-5-10-14)16-12-13-8-6-7-11-15(13)20-16/h6-8,11-12,14H,1-5,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZQEKLKBYLRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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